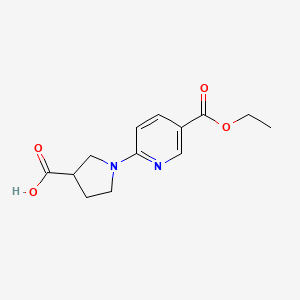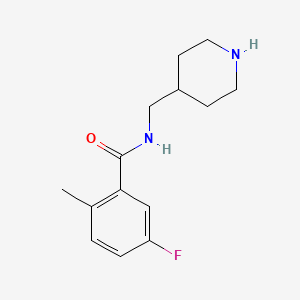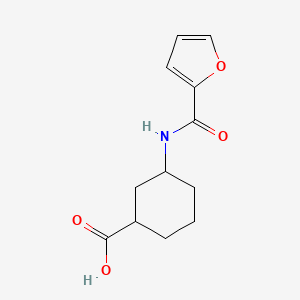![molecular formula C15H18N2O2S B7569135 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide, commonly known as PTEC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PTEC is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of PTEC is not fully understood, but it is believed to act through multiple pathways. PTEC has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis by activating caspase enzymes. In cardiovascular research, PTEC has been found to activate potassium channels and induce vasodilation. In neuroscience research, PTEC has been shown to enhance synaptic plasticity and improve memory.
Biochemical and Physiological Effects:
PTEC has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiplatelet effects. PTEC has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. PTEC has also been found to inhibit platelet aggregation and reduce thrombus formation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
PTEC has several advantages for lab experiments, including its stability, solubility, and low toxicity. PTEC has been shown to be stable under different storage conditions and can be easily dissolved in various solvents. However, PTEC has some limitations, including its high cost and limited availability. PTEC is a relatively new compound, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for PTEC research, including the development of PTEC analogs with improved pharmacological properties, the investigation of PTEC's potential applications in other fields, and the elucidation of its mechanism of action. PTEC analogs with improved pharmacological properties could be developed by modifying the chemical structure of PTEC to enhance its efficacy and reduce its toxicity. The investigation of PTEC's potential applications in other fields, such as infectious diseases and metabolic disorders, could provide new insights into its pharmacological properties. The elucidation of PTEC's mechanism of action could provide a better understanding of its biochemical and physiological effects and could lead to the development of new therapeutic agents.
Méthodes De Synthèse
PTEC can be synthesized using different synthetic methods, including the reaction of 4-(2-bromoethoxy)benzaldehyde with thiourea in the presence of a base, the reaction of 4-(2-bromoethoxy)benzaldehyde with thiosemicarbazide in the presence of a base, and the reaction of 4-(2-bromoethoxy)benzaldehyde with 2-aminothiazole in the presence of a base. These methods have been optimized to obtain high yields of PTEC with good purity.
Applications De Recherche Scientifique
PTEC has been widely used in scientific research due to its potential applications in various fields, including cancer research, cardiovascular research, and neuroscience research. PTEC has been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. In cardiovascular research, PTEC has been found to exhibit vasodilatory effects and reduce blood pressure in animal models. In neuroscience research, PTEC has been shown to enhance cognitive function and improve memory in animal models.
Propriétés
IUPAC Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)19-13-6-4-12(5-7-13)11(3)17-15(18)14-8-20-9-16-14/h4-11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUQIVUNGELJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)

![N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)


![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)

![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)
